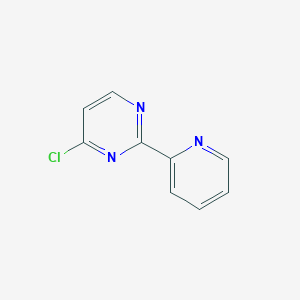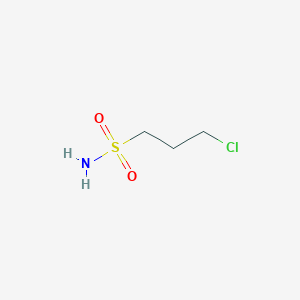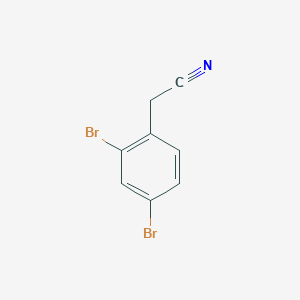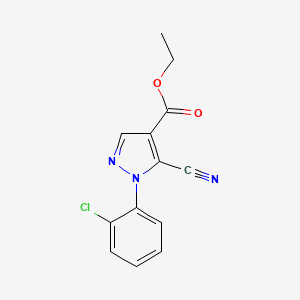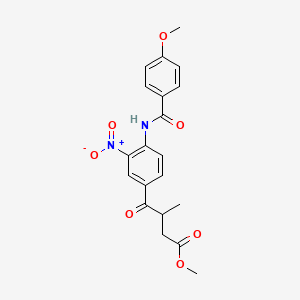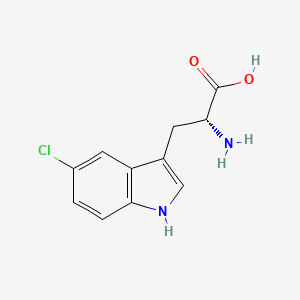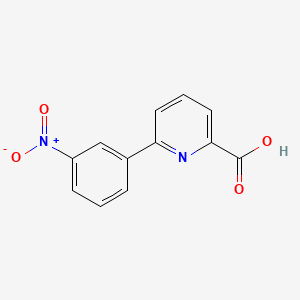
6-(3-Nitrophenyl)picolinic acid
Übersicht
Beschreibung
6-(3-Nitrophenyl)picolinic acid is a chemical compound with the CAS Number: 80021-34-7 . Its molecular weight is 244.21 and its IUPAC name is 6-(3-nitrophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(3-Nitrophenyl)picolinic acid is 1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis
The storage temperature for 6-(3-Nitrophenyl)picolinic acid is 28 C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
Single-Molecule Magnetic Behavior
6-(3-Nitrophenyl)picolinic acid derivatives have been investigated for their potential in creating single-molecule magnets (SMMs). A study by Coronado et al. (2011) demonstrated that a terbium(III) complex of a picolinate-based nitronyl nitroxide free radical exhibits single-molecule magnetic behavior with an activation energy barrier, showcasing its potential in quantum computing and information storage Coronado et al., 2011.
Metallomicellar Catalysis
Yan et al. (2002) explored the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in micellar solutions, highlighting the influence of surfactants on reaction rates. This work provides insights into the design of catalytic systems for organic synthesis Yan et al., 2002.
Antioxidation and Vasorelaxation Properties
Research on thionicotinic acid derivatives, which share a structural similarity with 6-(3-Nitrophenyl)picolinic acid, reported their effects on vasorelaxation and antioxidative activity. Prachayasittikul et al. (2010) found that these compounds exhibit vasorelaxant and antioxidant properties, suggesting potential therapeutic applications Prachayasittikul et al., 2010.
Coordination Polymers and Photocatalytic Activity
Wang et al. (2020) studied coordination polymers based on nitrogen-heterocyclic tricarboxylate ligands, including derivatives of picolinic acid, for their magnetic properties. Such materials are of interest for their potential applications in magnetic and electronic devices Wang et al., 2020.
Sensitizers for Europium and Terbium
Andres and Chauvin (2011) synthesized derivatives of 6-phosphoryl picolinic acid to act as sensitizers for europium and terbium, showcasing their potential in developing materials for optical and electronic applications Andres & Chauvin, 2011.
Organic Light-Emitting Diodes (OLEDs)
Seo et al. (2010) reported on deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for use in organic light-emitting diodes. This research contributes to the development of high-efficiency, deep-blue light-emitting materials for display and lighting technologies Seo et al., 2010.
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(3-nitrophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDPUNHNZGWZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510471 | |
| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)picolinic acid | |
CAS RN |
80021-34-7 | |
| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



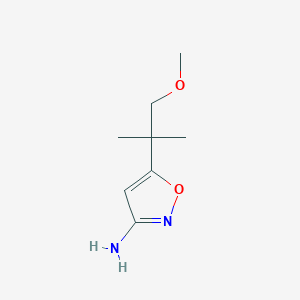

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)
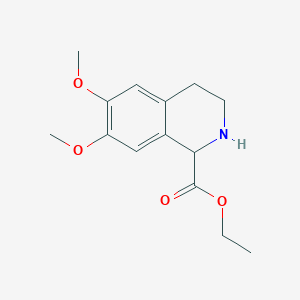
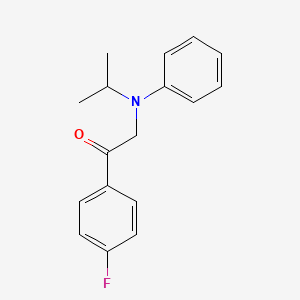

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
